molecular formula C14H19N3O B14308199 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole CAS No. 114791-09-2

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole

Cat. No.: B14308199
CAS No.: 114791-09-2
M. Wt: 245.32 g/mol
InChI Key: BAJANVCGDZRAHN-UHFFFAOYSA-N
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Description

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is a heterocyclic compound that contains both benzoxazole and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperazine ring often imparts significant biological activity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole typically involves the reaction of 2-chloro-1,3-benzoxazole with 1-(2-aminoethyl)-4-methylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzothiazole
  • 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzimidazole
  • 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazoline

Uniqueness

2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole is unique due to its specific combination of benzoxazole and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

114791-09-2

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)ethyl]-1,3-benzoxazole

InChI

InChI=1S/C14H19N3O/c1-16-8-10-17(11-9-16)7-6-14-15-12-4-2-3-5-13(12)18-14/h2-5H,6-11H2,1H3

InChI Key

BAJANVCGDZRAHN-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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